molecular formula C9H9ClO5 B14438195 Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- CAS No. 76341-70-3

Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy-

Cat. No.: B14438195
CAS No.: 76341-70-3
M. Wt: 232.62 g/mol
InChI Key: SZKVBSBSSNHHBQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H9ClO5 It is a derivative of benzoic acid, featuring chlorine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- typically involves multiple steps. One common method starts with the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 2-position of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxy groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated or demethoxylated derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Syringic acid (3,5-Dimethoxy-4-hydroxybenzoic acid): Similar structure but lacks the chlorine atom.

    Vanillic acid (4-Hydroxy-3-methoxybenzoic acid): Similar structure but with only one methoxy group.

    Gallic acid (3,4,5-Trihydroxybenzoic acid): Contains hydroxyl groups but no methoxy or chlorine groups.

Uniqueness

Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

76341-70-3

Molecular Formula

C9H9ClO5

Molecular Weight

232.62 g/mol

IUPAC Name

2-chloro-4-hydroxy-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C9H9ClO5/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3,11H,1-2H3,(H,12,13)

InChI Key

SZKVBSBSSNHHBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Cl)OC)O

Origin of Product

United States

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